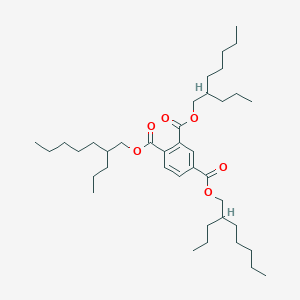
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H66O6. It is an ester derived from benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Méthodes De Préparation
The synthesis of tris(2-propylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid (also known as trimellitic acid) with 2-propylheptyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Analyse Des Réactions Chimiques
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products, such as cables, films, and sheets.
Polymer Additive: It is used as an additive in various polymer formulations to enhance flexibility and durability.
Mécanisme D'action
As a plasticizer, tris(2-propylheptyl) benzene-1,2,4-tricarboxylate works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and pliable material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains .
Comparaison Avec Des Composés Similaires
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is similar to other plasticizers, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate:
Tris(isononyl) benzene-1,2,4-tricarboxylate: Known for its low volatility and high efficiency as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
This compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
169953-03-1 |
|---|---|
Formule moléculaire |
C39H66O6 |
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
tris(2-propylheptyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C39H66O6/c1-7-13-16-22-31(19-10-4)28-43-37(40)34-25-26-35(38(41)44-29-32(20-11-5)23-17-14-8-2)36(27-34)39(42)45-30-33(21-12-6)24-18-15-9-3/h25-27,31-33H,7-24,28-30H2,1-6H3 |
Clé InChI |
XSPFHYWHNOLVEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
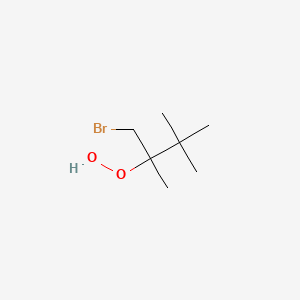
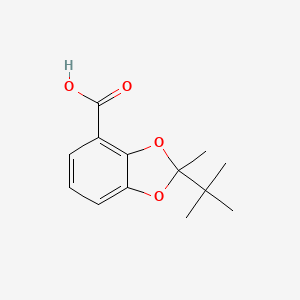
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
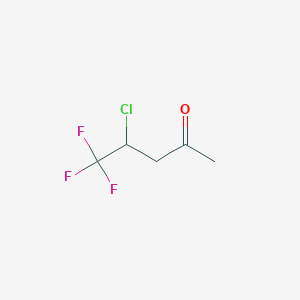
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
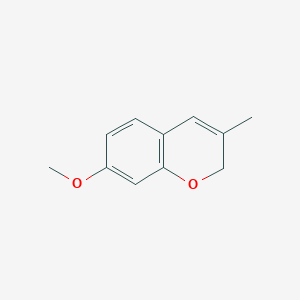
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
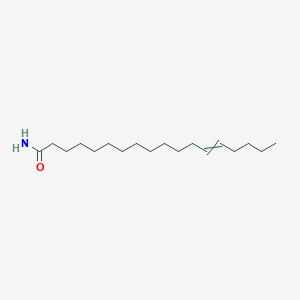
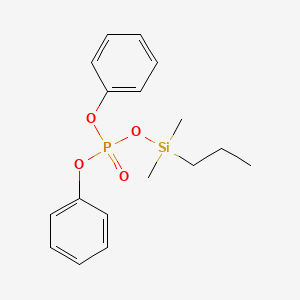
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
